molecular formula C17H21N3OS B2654854 2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE CAS No. 1448073-65-1

2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE

Cat. No.: B2654854
CAS No.: 1448073-65-1
M. Wt: 315.44
InChI Key: QWTBNCGPIAWJDL-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound designed for research and development purposes. It features a molecular architecture combining an acetamide linker with a 3-methylphenyl group and a piperidine subunit that is incorporated with a 1,3-thiazole ring. The thiazole moiety is a privileged structure in medicinal chemistry known for its aromaticity and presence in a wide range of bioactive molecules . This specific heterocyclic system is found in various compounds with diverse pharmacological activities and is a common subject of investigation in preclinical and clinical studies . Researchers exploring kinase inhibition, cytokine signaling, or central nervous system (CNS) targets may find this compound of particular interest. The structural elements present in this molecule, namely the thiazole and piperidine rings, are frequently investigated in the development of potential therapeutic agents for various pathological conditions . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-3-2-4-14(11-13)12-16(21)19-15-5-8-20(9-6-15)17-18-7-10-22-17/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTBNCGPIAWJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling reactions: The final step involves coupling the thiazole and piperidine rings with the methylphenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (if available)
2-(3-Methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide (Target) C₁₇H₂₂N₃OS 331.44 g/mol 3-Methylphenyl, 1,3-thiazol-2-yl, piperidin-4-yl N/A
2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide C₁₇H₁₂BrClN₂O₂S₂ 493.78 g/mol 4-Bromophenyl sulfinyl, 2-chlorophenyl-thiazole N/A
2-[(2-Methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide C₁₅H₁₈N₄O₃S 334.40 g/mol 2-Methylpropylamino, 3-nitrophenyl-thiazole 90%
2,2-Diphenyl-N-[4-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)phenyl]acetamide C₃₀H₂₅N₃O₂ 459.54 g/mol Diphenyl, 4-methoxyphenyl-pyrazole N/A

Key Observations:

Substituent Diversity: The target compound incorporates a piperidine-thiazole system, which may enhance solubility or receptor-binding flexibility compared to purely aromatic systems (e.g., ’s sulfinyl-thiazole derivative) . Electron-Withdrawing Groups: ’s compound features bromine and chlorine, which could increase molecular polarity and reactivity, while ’s nitro group may enhance electrophilic character .

Synthetic Efficiency: The 90% yield reported for ’s compound highlights the feasibility of introducing nitro and alkylamino groups via optimized routes . This contrasts with the target compound, where the piperidine-thiazole linkage might require multi-step synthesis.

Crystallographic and Validation Insights

Structural characterization of these compounds likely employs SHELX programs (e.g., SHELXL for refinement and SHELXS for solution), as these tools are widely used for small-molecule crystallography . Validation protocols (e.g., PLATON) ensure accuracy in bond lengths, angles, and torsions, critical for comparing substituent effects across derivatives .

Biological Activity

The compound 2-(3-Methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. The thiazole and piperidine moieties in its structure suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2OSC_{16}H_{20}N_{2}OS, with a molecular weight of approximately 292.41 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains. A study on thiazole-bearing compounds reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Compound MIC (μg/mL) Activity
Thiazole Derivative 7b0.22 - 0.25Highly active against S. aureus
Ciprofloxacin2.0Control for comparison

Cytotoxicity and Safety Profile

In terms of cytotoxicity, studies have demonstrated that similar thiazole derivatives exhibit low hemolytic activity, with percentages ranging from 3.23% to 15.22% compared to Triton X-100 . This suggests a favorable safety profile for further development.

The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial metabolism. For example, some derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition .

Case Study: Antibacterial Efficacy

A study focusing on a series of thiazole derivatives highlighted their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The compounds were evaluated for their ability to disrupt biofilm formation, which is crucial in treating chronic infections . The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics.

Case Study: Synergistic Effects

Another important aspect of the biological activity of thiazole derivatives is their potential synergistic effects when used in combination with existing antibiotics like ciprofloxacin and ketoconazole. These combinations resulted in lower MICs for the antibiotics, enhancing their efficacy against resistant strains .

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